molecular formula C14H14ClN3O3 B5739881 ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate

ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate

Cat. No. B5739881
M. Wt: 307.73 g/mol
InChI Key: XAEGWAPLEWJDJV-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate, also known as ECPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate is not fully understood. However, it has been proposed that ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate may exert its pharmacological effects by inhibiting specific enzymes and receptors in the body. For example, ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate has been found to have several biochemical and physiological effects. In vitro studies have shown that ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In addition, ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate has been found to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate in lab experiments is its high potency and selectivity for specific enzymes and receptors. This allows researchers to study the effects of inhibiting these targets with high precision. However, one limitation of using ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate. One area of interest is the development of new drugs that target specific enzymes and receptors that are inhibited by ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate. Another area of interest is the use of ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate as a tool for studying the role of these targets in various physiological processes. Finally, further research is needed to fully understand the mechanism of action of ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate and its potential applications in various fields.

Synthesis Methods

Ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form 4-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride. The second step involves the reaction of the carbonyl chloride with 4-aminobenzoic acid ethyl ester to form ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate.

Scientific Research Applications

Ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and agriculture. In medicinal chemistry, ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In drug discovery, ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate has been used as a lead compound for the development of new drugs that target specific enzymes and receptors. In agriculture, ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate has been studied for its potential use as a herbicide.

properties

IUPAC Name

ethyl 4-[(4-chloro-2-methylpyrazole-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3/c1-3-21-14(20)9-4-6-10(7-5-9)17-13(19)12-11(15)8-16-18(12)2/h4-8H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEGWAPLEWJDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=NN2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(4-chloro-2-methylpyrazole-3-carbonyl)amino]benzoate

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